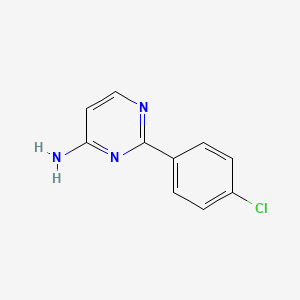

2-(4-Chlorophenyl)pyrimidin-4-amine

Description

2-(4-Chlorophenyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-amine group at position 4 and a 4-chlorophenyl group at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGMOMZZTKKFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114523-63-6 | |

| Record name | 2-(4-chlorophenyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)pyrimidin-4-amine typically involves the reaction of 4-chlorobenzonitrile with guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Pyrimidine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one, also referred to as 2-(4-chlorophenyl)pyrimidin-4-amine, is a heterocyclic compound with a pyrimidine ring substituted with a 4-chlorophenyl group and an amino group. It is investigated for potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it of interest in medicinal chemistry.

Scientific Research Applications

2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one is used in various scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology The compound is studied for its potential antimicrobial and antiviral activities.

- Medicine Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent.

- Industry It may be used in developing new pharmaceuticals and agrochemicals.

Chemical Reactions

2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one can undergo several chemical reactions:

- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction Reduction reactions can be carried out to modify the functional groups on the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the chlorophenyl group. Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer). Studies have focused on the anticancer effects of this compound on various human cancer cell lines, revealing that it effectively induced apoptosis and inhibited tumor growth in xenograft models.

Antimicrobial Efficacy

A study demonstrated that the compound showed comparable efficacy to standard antibiotics like ciprofloxacin against resistant strains of bacteria. The results indicated a significant reduction in bacterial load within 24 hours of treatment.

Potential Drug Targets

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(4-Chlorophenyl)pyrimidin-4-amine, highlighting key differences in substituents, biological activity, and physicochemical properties:

Structural and Functional Insights

- However, increased molecular weight may reduce bioavailability .

- Electron-Withdrawing Groups : The trifluoromethyl group in 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine () enhances stability and metabolic resistance compared to the parent compound .

- Hydrogen Bonding: The 4-amine group in 2-(4-chlorophenyl)pyrimidin-4-amine facilitates intermolecular interactions, as seen in polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where hydrogen bonding dictates crystal packing .

Physicochemical Properties

Biological Activity

2-(4-Chlorophenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its chlorophenyl substituent, which influences its pharmacological properties. Understanding its biological activity involves examining its mechanism of action, biochemical interactions, and therapeutic potential.

The biological activity of 2-(4-Chlorophenyl)pyrimidin-4-amine is largely attributed to its ability to interact with various proteins and enzymes. Similar compounds have been shown to inhibit specific enzymes, disrupting cellular processes and biochemical pathways.

Target Proteins and Enzymes

- Enzyme Inhibition : Compounds in this class often target enzymes involved in cellular signaling and metabolism, leading to altered cell function.

- Biochemical Pathways : They may interfere with pathways such as those regulating cell proliferation and apoptosis, impacting gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of 2-(4-Chlorophenyl)pyrimidin-4-amine is influenced by its molecular properties:

- Molecular Weight : Less than 400, which is favorable for drug-likeness.

- Log P (clogP) : Values less than 4 suggest good lipophilicity, enhancing membrane permeability.

Biological Activity

Research indicates that 2-(4-Chlorophenyl)pyrimidin-4-amine exhibits significant biological activity:

Antimicrobial Activity

Some studies suggest that related compounds demonstrate in vitro activity against certain bacterial strains, indicating potential as antimicrobial agents .

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer activities. For instance, structure–activity relationship (SAR) studies have identified promising analogs that inhibit cancer cell proliferation effectively .

Case Study 1: Anticancer Activity

A study focused on the SAR of pyrimidine derivatives highlighted the importance of substituents in enhancing anticancer potency. Compounds with specific modifications showed increased inhibitory effects on various cancer cell lines, with IC50 values indicating robust antiproliferative activity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | SKM28 |

| Compound B | 20.7 | SKM28 |

| 2-(4-Chlorophenyl)pyrimidin-4-amine | TBD | TBD |

Case Study 2: Enzyme Inhibition

Research involving high-throughput screening identified several pyrimidine derivatives as inhibitors of the NAPE-PLD enzyme, which plays a role in lipid signaling pathways. The optimization of these compounds led to significant improvements in potency and selectivity .

The biochemical properties of 2-(4-Chlorophenyl)pyrimidin-4-amine are still being characterized, but it is known that:

- Cellular Effects : These compounds can impact cell signaling pathways and metabolic processes.

- Transport and Distribution : They may interact with transporters affecting their localization within cells .

Comparative Analysis

When compared to similar compounds like 2-(4-Methylphenyl)pyrimidin-4-amine and 2-(4-Fluorophenyl)pyrimidin-4-amine, the presence of the chlorine atom in 2-(4-Chlorophenyl)pyrimidin-4-amine enhances its lipophilicity and potentially its efficacy in crossing biological membranes.

| Compound | Lipophilicity | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)pyrimidin-4-amine | High | Antimicrobial, Anticancer |

| 2-(4-Methylphenyl)pyrimidin-4-amine | Moderate | Limited activity |

| 2-(4-Fluorophenyl)pyrimidin-4-amine | Moderate | Variable activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.